molecular formula C14H12BrNO2S B8509440 N-(5-Bromonaphthalene-1-carbothioyl)-N-methylglycine CAS No. 84533-15-3

N-(5-Bromonaphthalene-1-carbothioyl)-N-methylglycine

Cat. No. B8509440
CAS RN: 84533-15-3
M. Wt: 338.22 g/mol
InChI Key: GFPLMVUVCPPPGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Bromonaphthalene-1-carbothioyl)-N-methylglycine is a useful research compound. Its molecular formula is C14H12BrNO2S and its molecular weight is 338.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(5-Bromonaphthalene-1-carbothioyl)-N-methylglycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-Bromonaphthalene-1-carbothioyl)-N-methylglycine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

84533-15-3

Product Name

N-(5-Bromonaphthalene-1-carbothioyl)-N-methylglycine

Molecular Formula

C14H12BrNO2S

Molecular Weight

338.22 g/mol

IUPAC Name

2-[(5-bromonaphthalene-1-carbothioyl)-methylamino]acetic acid

InChI

InChI=1S/C14H12BrNO2S/c1-16(8-13(17)18)14(19)11-6-2-5-10-9(11)4-3-7-12(10)15/h2-7H,8H2,1H3,(H,17,18)

InChI Key

GFPLMVUVCPPPGZ-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)C(=S)C1=CC=CC2=C1C=CC=C2Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 1N aqueous NaOH solution (25 ml) was added to a suspension of N-[(5-bromo-1-napthalenyl)thioxomethyl]-N-methylglycine methyl ester (7.3 g, 20.7 mmoles; described in Example 3) in methanol (75 ml). The mixture was stirred at 20° to 22° C. for 21/2 hr, neutralized to pH 7 with aqueous HCl and concentrated under reduced pressure to remove methanol. The residual solution was rendered acidic (pH=2) with the addition of aqueous HCl solution and extracted with ethyl acetate. The extract was dried (MgSO4) and evaporated to dryness. The residue was crystallized from ethyl acetate-hexane to give 5.3 g of the title compound; mp 181° C.; NMR (DMSO-d6) δ 2.95 (s, 3H), 4.65 & 5.2 (2d, J=16.8, 2H), 7.85 (m, 6H), UVλmax (EtOH) 285 nm (ε12,300), 280 (12,400), 221 (42,600); IR(Nujol™) 2900, 1720 cm-1 ; Anal Calcd: C, 49.72% H, 3.58% N, 4.14%; Found: C, 49.63% H, 3.63% N, 4.18%.
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Name
N-[(5-bromo-1-napthalenyl)thioxomethyl]-N-methylglycine methyl ester
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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